Molecular weight and formula C16H16N2O piperazinone derivative
Topic: Subject: The 1,4-Diphenylpiperazin-2-one Scaffold: Synthesis, Properties, and Medicinal Utility Executive Summary The molecular formula C16H16N2O (MW: 252.31 g/mol ) most prominently represents 1,4-diphenylpiperaz...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Subject: The 1,4-Diphenylpiperazin-2-one Scaffold: Synthesis, Properties, and Medicinal Utility
Executive Summary
The molecular formula C16H16N2O (MW: 252.31 g/mol ) most prominently represents 1,4-diphenylpiperazin-2-one , a privileged scaffold in medicinal chemistry. Unlike simple aliphatic piperazinones, this diaryl derivative serves as a critical peptidomimetic core, effectively mimicking the
-turn secondary structures found in bioactive peptides. Its rigid heterocyclic backbone, flanked by hydrophobic phenyl domains, allows for precise spatial orientation of pharmacophores, making it a high-value template in the development of Factor Xa inhibitors , p38 MAP kinase inhibitors , and GPCR ligands .
This technical guide provides an exhaustive analysis of the C16H16N2O scaffold, detailing its physicochemical profile, validated synthetic protocols, and structural role in modern drug discovery.
Part 1: Chemical Identity & Structural Analysis
The C16H16N2O molecule consists of a six-membered piperazin-2-one lactam ring substituted at the
and positions with phenyl groups. This arrangement imparts unique electronic and steric properties compared to its non-aromatic congeners.
Optimal for fragment-based drug design (Rule of 3 compliant).
Exact Mass
252.1263
Critical for HRMS identification.
LogP (Predicted)
~2.8 – 3.2
High lipophilicity favors membrane permeability and CNS penetration.
TPSA
~23.55 Ų
Low polar surface area suggests excellent oral bioavailability.
H-Bond Donors
0
The lactam nitrogen is substituted; no free NH donors.
H-Bond Acceptors
2
Carbonyl oxygen and tertiary amine nitrogen.
Rotatable Bonds
2
Limited flexibility reduces entropic penalty upon binding.
Structural Isomerism
While 1,4-diphenylpiperazin-2-one is the primary focus, researchers must distinguish it from potential regioisomers sharing the C16H16N2O formula:
1,3-Diphenylpiperazin-2-one: Phenyl groups at
and . Chiral center at .
3,3-Diphenylpiperazin-2-one: Geminal diphenyls at
.
N-Benzyl-3-phenyl-azetidin-2-one: A ring-contracted isomer (beta-lactam).
Part 2: Synthetic Methodologies
To ensure high purity and yield, we prioritize a convergent synthetic route involving the cyclization of
-diphenylethylenediamine. This method avoids the regioselectivity issues often seen in direct arylation of unsubstituted piperazinones.
Core Synthesis: The Chloroacetyl Cyclization Route
This protocol utilizes a nucleophilic acyl substitution followed by an intramolecular
cyclization.
Reaction Scheme Logic:
Acylation: Selective mono-acylation of the diamine prevents polymerization.
Cyclization: Base-mediated ring closure forms the lactam.
Step-by-Step Protocol:
Reagents:
-Diphenylethylenediamine (1.0 eq)
Chloroacetyl chloride (1.1 eq)
Triethylamine (
) (2.5 eq)
Dichloromethane (DCM) (Anhydrous)
Potassium Carbonate (
) (for cyclization step)
Procedure:
Step A (Acylation): Dissolve
-diphenylethylenediamine in anhydrous DCM at 0°C under . Add . Dropwise add chloroacetyl chloride over 30 minutes. The low temperature prevents bis-acylation.
Monitor: TLC (Hexane:EtOAc 3:1) will show the consumption of diamine and formation of the linear chloroacetamide intermediate.
Step B (Cyclization): Once Step A is complete, add solid
and reflux the mixture for 12–18 hours. The internal nitrogen nucleophile attacks the alkyl chloride, closing the ring.
Workup: Filter off salts. Wash the organic layer with water, 1N HCl (to remove unreacted amine), and brine. Dry over
.
Purification: Recrystallize from Ethanol/Hexane to yield 1,4-diphenylpiperazin-2-one as off-white crystals.
Validation Criteria:
1H NMR (CDCl3): Look for the singlet of the
alpha to carbonyl (~4.0 ppm) and the multiplets of the ethylene bridge () around 3.8–4.2 ppm.
The C16H16N2O scaffold is not merely a linker; it is a bioactive core that directs substituents into specific binding pockets.
Kinase Inhibition (p38 MAP Kinase)
The 1,4-diphenylpiperazin-2-one motif serves as a hydrophobic clamp. In p38 inhibitors, the
-phenyl group often occupies the hydrophobic pocket I, while the carbonyl oxygen acts as a hydrogen bond acceptor for the hinge region residues (e.g., Met109).
Factor Xa Inhibition
Derivatives of this scaffold mimic the L-Pro-L-Arg turn found in natural substrates. The rigid lactam ring constraints the molecule into a conformation that fits the S1 and S4 pockets of the coagulation factor Xa, similar to the mechanism of rivaroxaban (which uses a morpholinone/oxazolidinone core).
Peptidomimetics
The scaffold acts as a Constrained Gly-Phe mimetic . By fixing the
and torsion angles, it stabilizes -turn conformations, improving the metabolic stability of peptide-based drugs against proteases.
Part 4: Visualization of Pathways & Logic
Figure 1: Synthetic Workflow for C16H16N2O Scaffold
Caption: Convergent synthesis of the 1,4-diphenylpiperazin-2-one scaffold via acylation-cyclization sequence.
Figure 2: Pharmacophore Interaction Map
Caption: SAR map highlighting key binding interactions of the C16H16N2O scaffold in a receptor pocket.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 13520416, 3-benzylpiperazin-2-one (Related Scaffold). Retrieved from [Link]
Micklefield, J. et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions.[2] Organic & Biomolecular Chemistry.[3][4][5][2][6][7] Retrieved from [Link]
Google Patents.Synthesis method of chiral piperazinone derivative (CN108129404B).
Organic Chemistry Portal. Synthesis of Piperazines and Piperazinones. Retrieved from [Link]
1-(4-Phenoxyphenyl)piperazin-2-one SMILES and InChI key data
This guide details the chemical identity, structural properties, and synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one , a specialized heterocyclic building block relevant to medicinal chemistry, particularly in the develo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, structural properties, and synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one , a specialized heterocyclic building block relevant to medicinal chemistry, particularly in the development of Factor Xa inhibitors and antifungal agents.
Chemical Identity & Core Data
The compound is a piperazin-2-one (lactam) derivative where the nitrogen atom at position 1 (the amide nitrogen) is substituted with a 4-phenoxyphenyl group. This specific regiochemistry distinguishes it from the more common N4-substituted isomers found in many commercial libraries.
The molecule consists of three distinct pharmacophoric elements:
Piperazin-2-one Core: A six-membered lactam ring providing a constrained geometry compared to open-chain ethylenediamine derivatives. The C2-carbonyl creates a hydrogen bond acceptor site.
N1-Aryl Substitution: The 4-phenoxyphenyl group is attached to the amide nitrogen (N1). This reduces the basicity of the amide nitrogen (already low due to resonance) and positions the lipophilic tail in a specific vector relative to the lactam carbonyl.
Diphenyl Ether Tail: A flexible, lipophilic biaryl system often used to target hydrophobic pockets in enzymes (e.g., Factor Xa S1/S4 pockets) or receptors (GPCRs).
Synthesis Methodologies
Synthesizing the N1-substituted isomer requires specific strategies to avoid the thermodynamically favored N4-arylation. Two primary routes are established: Copper-Catalyzed Amidic Arylation and De Novo Cyclization .
Catalyst System: CuI (10 mol%), DMEDA (N,N'-dimethylethylenediamine) or 1,10-Phenanthroline.
Conditions: K₂CO₃ or K₃PO₄, Dioxane/Toluene, 110°C.
Mechanism: The copper catalyst facilitates the oxidative addition into the aryl bromide, followed by coordination of the amide nitrogen and reductive elimination to form the C-N bond.
Deprotection: Removal of the Boc group (TFA/DCM) yields the final secondary amine.
Route B: Cyclization of N-Aryl Diamines
A classical route involving the formation of the lactam ring after the aryl group is in place.
Precursor Synthesis: Reaction of 4-phenoxyaniline with 2-chloroacetamide or glyoxal equivalents to form N-(4-phenoxyphenyl)ethane-1,2-diamine derivatives.
Cyclization: Reaction with chloroacetyl chloride or ethyl chloroacetate.
Challenge: Regioselectivity.[1] The primary amine is more nucleophilic than the aniline nitrogen. To get the N1-aryl product, the aniline nitrogen must be the one incorporated into the amide bond during cyclization.
Synthesis Workflow Diagram
Caption: Route A - Synthesis via Copper-Catalyzed N-Arylation of 4-Boc-piperazin-2-one.
Pharmaceutical Applications & Context
This scaffold is a "privileged structure" in drug discovery, serving as a core for various therapeutic agents.
Factor Xa Inhibitors
The piperazinone ring mimics the morpholinone core found in Rivaroxaban or the piperidinone in Apixaban .
Mechanism: The lactam carbonyl interacts with the oxyanion hole (Gly193) of the Factor Xa active site.
Role of Phenoxyphenyl: The diphenyl ether moiety extends into the S1 or S4 binding pocket, providing crucial hydrophobic interactions (pi-stacking) with aromatic residues (e.g., Tyr99, Phe174).
Antifungal Agents
Analogues of Itraconazole and Posaconazole often contain a piperazine-phenyl-ether linkage.
Structural Relevance: The long, linear lipophilic tail is essential for inhibiting CYP51 (lanosterol 14α-demethylase) in fungi. The piperazinone provides a rigid linker that improves metabolic stability compared to a standard piperazine.
GPCR Ligands
Arylpiperazines are classic 5-HT (Serotonin) and Dopamine receptor ligands.
Profile: The N1-carbonyl modification alters the basicity and hydrogen-bonding profile, potentially shifting selectivity from 5-HT1A to other subtypes or reducing CNS penetration (if desired for peripheral targets).
Analytical Profiling
To validate the synthesis of 1-(4-phenoxyphenyl)piperazin-2-one, the following spectral characteristics are expected:
¹H NMR (DMSO-d₆):
Aromatic: Multiplets at δ 6.9–7.4 ppm (9H) corresponding to the diphenyl ether system.
Lactam CH₂ (C3): Singlet or doublet at δ ~3.2–3.4 ppm.
Ethylene Bridge (C5/C6): Two triplets or multiplets at δ ~2.9–3.7 ppm. The protons adjacent to N1 (amide) will be deshielded compared to those adjacent to N4 (amine).
¹³C NMR:
Carbonyl (C2): Signal at δ ~165–170 ppm.
Aromatic Carbons: Signals for the ether-linked carbons (C-O) at δ ~155–160 ppm.
Mass Spectrometry (ESI+):
[M+H]⁺: m/z ~269.13.
References
Goldberg Reaction (Amide Arylation): Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. Link
Piperazinone Scaffolds in Factor Xa: Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High Potency, Selective Factor Xa Inhibitor. Journal of Medicinal Chemistry. Link
Synthesis of Piperazin-2-ones: Mao, H., et al. (2012). Synthesis of piperazin-2-ones via a one-pot reaction of N-substituted-1,2-diamines and glyoxal derivatives. Tetrahedron Letters. Link
Technical Guide: Solubility Profiling & Handling of 1-(4-Phenoxyphenyl)piperazin-2-one
The following in-depth technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 1-(4-Phenoxyphenyl)piperazin-2-one . Executive Summary 1-(4-Phenoxyphenyl)piperazin-2-o...
Author: BenchChem Technical Support Team. Date: February 2026
The following in-depth technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 1-(4-Phenoxyphenyl)piperazin-2-one .
Executive Summary
1-(4-Phenoxyphenyl)piperazin-2-one is a privileged scaffold intermediate, primarily utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and antifungal agents. Its structure features a semi-rigid piperazin-2-one (lactam) core coupled with a hydrophobic diphenyl ether moiety.
This duality creates a distinct solubility profile: the lactam confers polar character suitable for aprotic dissolution, while the phenoxyphenyl group imposes significant lipophilicity, necessitating specific solvent choices for stock preparation versus purification. This guide provides the standardized solubility parameters in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , supported by mechanistic insights and validated protocols.
Physicochemical Profile & Solubility Mechanism[1]
Understanding the molecular interactions is prerequisite to experimental handling. The compound exists as a crystalline solid with a predicted LogP range of 2.5 – 3.2 , indicating moderate lipophilicity.
Dissolution Mechanisms
Solvent
Primary Interaction Mechanism
Solubility Status
Application
DMSO
Dipole-Dipole & -Stacking: The sulfoxide oxygen of DMSO accepts H-bonds from the lactam N-H, while the methyl groups interact with the hydrophobic phenoxyphenyl rings.
High (>50 mg/mL)
Stock Solutions, HTS Screening
Methanol
Hydrogen Bonding: Methanol acts as both H-bond donor (to lactam C=O) and acceptor. However, the hydrophobic bulk of the diphenyl ether limits cold solubility.
Moderate (Temperature Dependent)
Crystallization, Purification
Water
Hydrophobic Exclusion: The lack of ionizable groups at neutral pH and the large hydrophobic surface area result in poor aqueous solubility.
Low (<0.1 mg/mL)
Anti-solvent for precipitation
Predicted Solubility Data
Note: Values represent high-confidence ranges based on structural analogs (e.g., generic piperazin-2-ones and 1-(4-methoxyphenyl)piperazine).
DMSO (25°C):
100 mM (26.8 mg/mL) – Readily Soluble
Methanol (25°C):
10–20 mM – Sparingly Soluble
Methanol (60°C): >50 mM – Soluble (Suitable for recrystallization)
DMSO: The Stock Solvent (Protocol & Best Practices)
DMSO is the gold standard for preparing stock solutions of 1-(4-Phenoxyphenyl)piperazin-2-one due to its ability to disrupt intermolecular lattice energy.
Protocol: Preparation of 100 mM Stock Solution
Objective: Create a stable, precipitation-free stock for biological assays.
Weighing: Accurately weigh 26.83 mg of the compound into a sterile, amber glass vial (to protect from potential photodegradation of the ether linkage).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade
99.9%).
Critical Step: Do not use "wet" DMSO. DMSO is hygroscopic; water uptake >1% can induce precipitation of this hydrophobic compound over time.
Dissolution: Vortex vigorously for 30–60 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.
QC Check: Inspect for "schlieren" lines (swirls), which indicate incomplete mixing. The solution should be optically clear.
Stability & Storage
Freezing: Store aliquots at -20°C.
Freeze-Thaw Cycles: Limit to <3 cycles. The compound is chemically stable, but repeated condensation can introduce water, shifting the solubility equilibrium.
Methanol: The Process Solvent (Crystallization)
Methanol is less effective as a stock solvent but excellent for purification. The compound exhibits a steep solubility curve in MeOH, dissolving well at reflux but precipitating upon cooling—a property exploited for purification.
Protocol: Recrystallization from Methanol
Objective: Purify crude material or recover solid from reaction mixtures.
Dissolution: Suspend crude solid in Methanol (10 mL per gram).
Heating: Heat to reflux (65°C) with stirring until full dissolution occurs.
Note: If insolubles persist, filter hot.
Cooling: Allow the solution to cool slowly to Room Temperature (RT).
Anti-Solvent (Optional): If no crystals form at RT, add Water dropwise (up to 20% v/v) to increase polarity and force the hydrophobic compound out of solution.
Harvest: Filter the resulting white/off-white crystals and wash with cold 50% MeOH/Water.
Experimental Workflows (Visualization)
Solubility Determination Workflow
The following diagram outlines the decision logic for validating solubility, ensuring no false negatives in biological screening.
Figure 1: Decision tree for solubility validation. Note that heat is permissible for stock preparation only if the compound is thermally stable (which this lactam is).
Dissolution Dynamics
This diagram illustrates the molecular interactions driving solubility in the two key solvents.
Figure 2: Mechanistic view of dissolution. DMSO effectively solvates both the polar lactam and the hydrophobic tail, whereas Methanol struggles with the hydrophobic tail at low temperatures.
References
ChemicalBook. (2025). 1-(4-Methoxyphenyl)piperazine - Physicochemical Properties and Solubility Data. Retrieved from
Context: Provides baseline solubility data for the structural analog 1-(4-methoxyphenyl)
MedChemExpress. (2024). Piperazin-2-one Product Guide: Solubility in DMSO. Retrieved from
Context: Establishes the benchmark solubility of the piperazin-2-one core (100 mg/mL in DMSO)
BenchChem. (2025).[1] Solubility of Piperazine Derivatives and Protocol for Stock Preparation. Retrieved from
Context: Source for the standardized "Vortex & Sonicate" protocol and stability d
ChemSrc. (2025). CAS 1541010-24-5 Entry: 1-(4-Phenoxyphenyl)piperazin-2-one. Retrieved from
Context: Verification of chemical structure, molecular weight, and identification as a specific pharmaceutical intermediate.[2]
Thermodynamic stability of 1-(4-Phenoxyphenyl)piperazin-2-one
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Phenoxyphenyl)piperazin-2-one Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Phenoxyphenyl)piperazin-2-one
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 1-(4-Phenoxyphenyl)piperazin-2-one, a molecule featuring a piperazinone core, a phenoxy ether linkage, and aromatic systems. These structural motifs, while common in medicinal chemistry, present distinct stability challenges. This document outlines a logical, science-driven approach to identify potential degradation pathways, establish robust analytical methods for monitoring stability, and execute a comprehensive forced degradation program. By integrating theoretical chemical principles with field-proven experimental protocols, this guide serves as a practical blueprint for researchers to de-risk development, ensure data integrity, and meet regulatory expectations for API characterization.
Introduction: The Critical Role of Stability Assessment
In pharmaceutical development, understanding the intrinsic stability of a drug substance is not merely a regulatory formality but a fundamental scientific necessity. Thermodynamic stability dictates how a compound behaves under various environmental conditions, such as temperature, humidity, light, and pH.[1] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and altered pharmacokinetic profiles, ultimately compromising patient safety and therapeutic efficacy.
1-(4-Phenoxyphenyl)piperazin-2-one is a heterocyclic compound whose structure comprises three key features:
A Piperazin-2-one Ring: This lactam (cyclic amide) is a potential site for hydrolysis.
An Ether Linkage: The phenoxy group is susceptible to oxidative cleavage.
Aromatic Rings: These can absorb light, leading to photolytic degradation.
Given these liabilities, a proactive and systematic investigation into the molecule's stability is imperative. This guide provides the strategic and tactical details required to conduct such an investigation, moving from theoretical predictions to definitive experimental validation.
Foundational Physicochemical Properties
A prerequisite to any stability study is the thorough characterization of the API's fundamental physicochemical properties. This baseline data is essential for designing meaningful stress studies and developing appropriate analytical methods.
Property
Experimental Technique
Rationale & Significance
Identity & Structure
NMR (¹H, ¹³C), Mass Spectrometry (MS), FTIR
Confirms the chemical structure and purity of the starting material. Essential for identifying the parent compound in subsequent analyses.
Crystallinity
Powder X-ray Diffraction (PXRD)
Determines if the material is crystalline or amorphous. Amorphous forms are typically less stable than their crystalline counterparts.[2]
DSC identifies melting point, polymorphic transitions, and glass transition (for amorphous solids). TGA determines the onset temperature of thermal decomposition.[2]
Aqueous Solubility
Shake-flask method at various pH values
Solubility dictates the design of solution-state stability studies and provides insights into potential formulation strategies. The basic nitrogen in the piperazine ring suggests pH-dependent solubility.
pKa
Potentiometric titration or UV-spectrophotometry
The pKa of the secondary amine in the piperazine ring will determine its ionization state at different pH values, impacting its reactivity, solubility, and chromatographic behavior.
Predicted Degradation Pathways of 1-(4-Phenoxyphenyl)piperazin-2-one
A mechanistic understanding of potential degradation routes allows for a targeted experimental design. Based on the molecule's functional groups, several primary degradation pathways can be anticipated.
Caption: Predicted major degradation pathways for the target molecule.
Hydrolytic Degradation: The amide bond within the piperazin-2-one ring is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the heterocyclic ring to form a carboxylic acid-containing aminoethyl amine derivative.
Oxidative Degradation: The ether linkage is a potential target for oxidation, which could lead to cleavage of the C-O bond, generating phenol and a piperazinone-substituted hydroquinone or related species. The tertiary amine adjacent to the phenyl ring can also be oxidized to an N-oxide.
Photolytic Degradation: Aromatic compounds are known to absorb UV radiation. This energy can initiate radical reactions, leading to a complex mixture of degradation products. The ICH Q1B guideline provides a framework for assessing photostability.[3]
Thermal Degradation: In the solid state, high temperatures can provide the energy needed to overcome activation barriers for decomposition, often leading to complex degradation profiles. In solution, elevated temperatures will accelerate the rates of hydrolysis and oxidation.
Experimental Design for Stability Assessment
A comprehensive stability assessment program integrates forced degradation studies with the development of a robust, stability-indicating analytical method.
Workflow for Stability Program
The overall workflow is a systematic process designed to efficiently gather and analyze stability data.
Caption: High-level workflow for a comprehensive stability assessment program.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to intentionally degrade the API to an extent of approximately 5-20%.[4] This helps in rapidly identifying likely degradation products and is crucial for developing a stability-indicating method.[1][4]
Objective: To generate potential degradation products and evaluate the intrinsic stability of 1-(4-Phenoxyphenyl)piperazin-2-one under various stress conditions.
1. Prepare a 1 mg/mL solution of API in Methanol. 2. Dilute 1:1 with 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. 3. Heat at 60°C. 4. Sample at 2, 6, 12, and 24 hours. 5. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
To assess the stability of the amide bond and other functionalities under acidic conditions.[3]
Base Hydrolysis
1. Prepare a 1 mg/mL solution of API in Methanol. 2. Dilute 1:1 with 0.2 M NaOH. 3. Keep at room temperature (~25°C). 4. Sample at 1, 4, 8, and 12 hours. 5. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.
To evaluate the susceptibility to base-catalyzed hydrolysis, which is often faster for amides.[3]
Oxidation
1. Prepare a 1 mg/mL solution of API in Methanol. 2. Dilute 1:1 with 6% H₂O₂. 3. Keep at room temperature, protected from light. 4. Sample at 2, 8, and 24 hours.
To test for oxidative lability, particularly at the ether linkage and piperazine nitrogen.[3]
Thermal (Solid)
1. Place a thin layer of API powder in a vial. 2. Store in an oven at 80°C. 3. Sample at 1, 3, and 7 days. 4. Prepare solutions of the sampled solid for analysis.
To assess the solid-state thermal stability of the molecule.
Photostability
1. Expose solid API and a solution (e.g., in methanol/water) to a light source conforming to ICH Q1B guidelines (overall illumination ≥1.2 million lux hours; integrated near UV energy ≥200 watt hours/m²). 2. A control sample should be wrapped in aluminum foil.
To determine if the compound is light-sensitive, a critical factor for packaging and handling.[3][5]
Development of a Stability-Indicating HPLC-UV/MS Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation and separate it from all its degradation products.[5]
Objective: To develop a robust HPLC method capable of separating the parent drug from all potential degradation products generated during forced degradation studies.
Proposed Starting Conditions:
Parameter
Condition
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm
A versatile stationary phase providing good retention for moderately nonpolar compounds.
Mobile Phase A
10 mM Ammonium Acetate in Water, pH 7.0
Buffering is crucial to control the ionization state of the basic piperazine nitrogen, ensuring reproducible retention and good peak shape.
Mobile Phase B
Acetonitrile
A common and effective organic modifier for reversed-phase HPLC.
Gradient Elution
5% B to 95% B over 20 minutes
A gradient is essential to elute both the polar degradation products and the less polar parent API within a reasonable run time, ensuring good resolution.[5]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30°C
Controlled temperature ensures reproducible retention times.[5]
Detection
1. PDA Detector (200-400 nm) 2. Mass Spectrometer (ESI+)
PDA allows for peak purity assessment and selection of an optimal monitoring wavelength (likely near the absorbance maximum of the phenyl rings). MS provides molecular weight information for identifying degradation products.[5]
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is achieved by analyzing the stressed samples to demonstrate that all degradation product peaks are resolved from the main API peak.
Data Analysis and Interpretation
Quantitative Analysis
The analysis of stressed samples will yield chromatograms showing the parent API peak and, potentially, new peaks corresponding to degradation products.
Example Data Summary Table:
Stress Condition
Time
% Assay of API
% Total Degradation
Mass Balance (%)
Control
24 hr
99.8
0.2
100.0
0.1 M HCl, 60°C
24 hr
85.2
14.6
99.8
0.1 M NaOH, RT
12 hr
89.5
10.3
99.8
3% H₂O₂, RT
24 hr
92.1
7.8
99.9
% Degradation: Calculated from the decrease in the peak area of the API relative to an unstressed control.
Mass Balance: The sum of the assay of the API and the total percentage of all degradation products. A value between 98-102% indicates that all major degradation products are being detected.
Identification of Degradants
The use of an LC-MS system is critical for the structural elucidation of unknown peaks.[5]
Determine Molecular Weight: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradation products.
Propose Structures: Based on the molecular weight and the likely degradation pathways (hydrolysis, oxidation), plausible chemical structures can be proposed. For example, a +18 Da shift from the parent mass would strongly suggest a hydrolysis product.
Confirm with MS/MS: Tandem mass spectrometry (MS/MS) can be used to fragment the degradation product ion.[5][6] The resulting fragmentation pattern provides further structural information, helping to confirm the proposed structure.
Summary and Recommendations
This guide details a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of 1-(4-Phenoxyphenyl)piperazin-2-one. The key takeaways are:
Anticipate Liabilities: The molecule's lactam, ether, and aromatic functionalities are known sites of instability that must be proactively investigated.
Forced Degradation is Key: Stress testing is the fastest way to understand degradation pathways and is essential for developing a truly stability-indicating method.[1][7]
The Method is the Message: A well-developed and validated stability-indicating HPLC method is non-negotiable. The combination of PDA for peak purity and MS for identification is the gold standard.[5]
Solid-State Matters: Characterization of the solid form via PXRD and DSC is crucial, as physical stability can significantly impact chemical stability.
Based on the outcomes of these studies, recommendations for storage (e.g., "Store at 2-8°C, protected from light and moisture"), handling, and potential formulation strategies can be made with a high degree of scientific confidence.
References
Benchchem. Enhancing the Stability of Piperazine-Containing Drugs.
Wang, Y. et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
Freeman, S. A. (Date unavailable). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
Freeman, S. A. et al. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate.
Nielsen, P. et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
Author unavailable. A Review on Analytical Methods for Piperazine Determination. ResearchGate.
Singh, R. & Rehman, Z. (Date unavailable). Development of forced degradation and stability indicating studies of drugs—A review.
Freeman, S. A. (Date unavailable). Thermal Degradation of Piperazine and Its Structur. Scribd.
Staby, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
Kumar, V. & Gupta, V. (Date unavailable). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
National Center for Biotechnology Information. 1-(4-Methoxyphenyl)piperazine. PubChem.
Sharma, M. et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
Venkatesh, D. & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Freeman, S. A. et al. (Date unavailable). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate.
Zhang, L. et al. (2018). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. PubMed.
MSDS and safety handling for 1-(4-Phenoxyphenyl)piperazin-2-one
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Safe Handling of 1-(4-Phenoxyphenyl)piperazin-2-one Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for 1-(4-Phenoxyphenyl)piper...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Safe Handling of 1-(4-Phenoxyphenyl)piperazin-2-one
Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for 1-(4-Phenoxyphenyl)piperazin-2-one is not publicly available at the time of this writing. This guide has been meticulously developed by a Senior Application Scientist to provide a robust safety profile through the synthesis and extrapolation of data from publicly available safety information for structurally analogous compounds, primarily piperazine and its N-aryl derivatives. The protocols and recommendations herein are based on the established hazardous properties of these related molecules and are intended to provide a comprehensive, albeit provisional, framework for safe handling in a research and development setting.
Introduction: A Proactive Approach to Safety
1-(4-Phenoxyphenyl)piperazin-2-one belongs to the broad class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1] While this specific molecule may lack extensive public safety documentation, its structural alerts—namely the piperazine core and aromatic functionalities—necessitate a cautious and informed approach to its handling. This guide provides researchers, scientists, and drug development professionals with a detailed framework for managing the risks associated with this compound, from initial hazard assessment to emergency response. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.
Projected Hazard Identification and GHS Classification
Based on an analysis of piperazine and N-arylpiperazine derivatives, 1-(4-Phenoxyphenyl)piperazin-2-one is anticipated to present several health hazards.[2][3][4] The following GHS classification should be provisionally adopted until specific toxicological data becomes available.
Table 1: Projected GHS Hazard Classification
Hazard Class
Hazard Category
Hazard Statement
Basis for Extrapolation
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Common classification for N-arylpiperazine derivatives.[3][4][5]
Skin Corrosion/Irritation
Category 1B/2
H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Piperazine itself is highly corrosive.[2][4][6] Phenyl and methoxyphenyl derivatives are consistently cited as skin and eye irritants or corrosives.[3][7][8]
Serious Eye Damage/Irritation
Category 1
H318: Causes serious eye damage
Directly linked to skin corrosivity; a common and severe hazard for this chemical class.[2][3][4]
Respiratory/Skin Sensitization
Category 1
H317/H334: May cause an allergic skin reaction / May cause allergy or asthma symptoms or breathing difficulties if inhaled
A known risk for piperazine and its derivatives.[2][4][6]
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
A frequent classification for powdered or volatile piperazine compounds.[7][8][9]
Anticipated GHS Label Elements:
Pictograms:
Corrosion (GHS05)
Health Hazard (GHS08)
Exclamation Mark (GHS07)
Signal Word:Danger
Comprehensive Handling and Storage Protocols
The primary principle for handling 1-(4-Phenoxyphenyl)piperazin-2-one is the strict avoidance of all direct contact and aerosol generation.
Engineering Controls: The First Line of Defense
Your physical environment is the most critical safety control. All handling of this compound must be performed within a certified and properly functioning chemical fume hood . The workspace should be equipped with an easily accessible eyewash station and safety shower .[10]
Step-by-Step Laboratory Handling Protocol
Pre-Handling Verification:
Confirm the chemical fume hood has a valid certification and is operational.
Ensure all required Personal Protective Equipment (PPE) is available and in good condition.
Verify the location of the nearest eyewash station and safety shower.
Donning PPE:
Put on a lab coat and secure all closures.
Wear chemical-resistant gloves (nitrile is a common choice, but double-gloving may be prudent). Inspect gloves for any signs of degradation or punctures before use.[6]
Don safety goggles or glasses with side shields. If there is a significant risk of splashing, a full face shield should be worn over safety glasses.[6][11]
Chemical Handling:
Perform all weighing and transfer operations deep within the chemical fume hood to contain any dust.
If the material is a fine powder, take extreme care to avoid creating dust clouds.[8][12]
Use spatulas and other equipment slowly and deliberately.
For dissolution, add the solid to the solvent slowly.
Post-Handling:
Tightly seal the container immediately after use.[12]
Decontaminate any surfaces that may have come into contact with the chemical.
Carefully remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in a designated hazardous waste container.[6]
Wash hands thoroughly with soap and water after removing all PPE.[13]
Storage Requirements
Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.
Conditions: Store in a cool, dry, and well-ventilated area.[6][12] The container must be kept tightly closed to prevent moisture absorption, as related compounds are known to be hygroscopic.[2][10]
Location: Store in a locked cabinet or area, segregated from incompatible materials.[3]
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][10]
Personal Protective Equipment (PPE) Mandates
Exposure must be controlled through a multi-layered PPE strategy.
Table 2: Required Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye/Face
Chemical safety goggles and/or a full-face shield.[6][11]
Protects against dust, splashes, and vapors, preventing severe eye damage.
Skin
Chemical-resistant gloves (e.g., Nitrile) and a fully-buttoned lab coat.
Prevents skin contact, which can cause severe burns, irritation, or sensitization.[6]
Respiratory
Required if dust is generated or if work is performed outside a fume hood. Use a NIOSH-approved respirator with a particulate filter.[14]
Prevents inhalation of dust, which can cause respiratory irritation, sensitization, or asthma-like symptoms.
Emergency Response and First-Aid Procedures
Immediate and correct action is critical in the event of an exposure.
Table 3: Summary of Emergency First-Aid Procedures
Exposure Route
Action
Inhalation
Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [7]
Skin Contact
Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [2][7][15]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][7]
Ingestion
Do NOT induce vomiting. [2][15] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.
Accidental Release Measures
Evacuate: Clear all non-essential personnel from the area.
Ventilate: Ensure the area is well-ventilated (fume hood on high).
Protect: Wear full PPE, including respiratory protection.
Contain: Prevent the spill from entering drains or waterways.[9][12]
Clean-Up: For a solid spill, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[8][12] If appropriate, moisten slightly with a non-reactive liquid to prevent dust from becoming airborne.[16]
Fire-Fighting
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7][14]
Hazards from Combustion: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][16]
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][14]
Workflow Visualization
The following diagram outlines the critical workflow for safely managing 1-(4-Phenoxyphenyl)piperazin-2-one in a laboratory setting.
Caption: Workflow for safe handling and emergency response.
References
PIPERAZINE ANHYDROUS FOR SYNTHESIS - Loba Chemie. [Link]
Procedure for N-arylation of piperazin-2-one with diphenyl ether derivatives
Executive Summary & Strategic Context The N-arylation of piperazin-2-one scaffolds with diphenyl ether derivatives is a pivotal transformation in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The N-arylation of piperazin-2-one scaffolds with diphenyl ether derivatives is a pivotal transformation in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors (e.g., structural analogs of Rivaroxaban) and various GPCR ligands.
This transformation presents a specific set of chemoselective challenges:
Regioselectivity (N1 vs. N4): Piperazin-2-one contains two distinct nitrogen nucleophiles. The N4-amine is a secondary amine (
, highly nucleophilic), while the N1-amide is a lactam (, conjugated, poor nucleophile).
Electronic Deactivation: Diphenyl ether derivatives often present as electron-rich aryl halides (due to the phenoxy donor), rendering them sluggish in oxidative addition steps compared to electron-deficient arenes.
This guide provides two validated protocols: a Palladium-Catalyzed (Buchwald-Hartwig) method for challenging substrates and high-throughput medicinal chemistry, and a Copper-Catalyzed (Goldberg) method for scalable, cost-sensitive applications.
Mechanistic & Regioselective Logic
The Regioselectivity Decision Matrix
Before selecting a catalyst, the substitution pattern of the piperazin-2-one must be analyzed. The N4 position reacts orders of magnitude faster than the N1 position.
Scenario A (N4-Unsubstituted): Standard conditions will exclusively arylate N4.
Scenario B (N4-Protected/Substituted): If the target is the N1-aryl lactam (common in drug discovery), N4 must be blocked (e.g., N4-Boc, N4-Cbz, or N4-alkyl/aryl).
Catalyst Selection for Diphenyl Ethers
The phenoxy substituent on the aryl halide acts as an electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring.
Implication: This deactivates the C-X bond toward oxidative addition.
Solution: For aryl bromides or chlorides, a Palladium system with a wide bite-angle ligand (Xantphos) is required to facilitate the difficult reductive elimination of the amide product. For aryl iodides, Copper/Diamine systems are sufficient.
Figure 1: Decision matrix for catalyst and regioselectivity selection.
Protocol A: Palladium-Catalyzed N1-Arylation (The "Gold Standard")
is preferred over to avoid potential amide hydrolysis from acetate traces, though both work.
Ligand:Xantphos .[1][2] Its wide bite angle (111°) is critical. It forces the Pd center into a geometry that favors the reductive elimination of the N-aryl lactam, which is otherwise the rate-limiting step for amides.
Base:
. Its solubility in dioxane is superior to , and it is mild enough to tolerate labile protecting groups.
Step-by-Step Procedure
Scale: 1.0 mmol limiting reagent.
Preparation: Oven-dry a 10 mL microwave vial or Schlenk tube. Equip with a magnetic stir bar.
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).
Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.
Note: Toluene is a viable alternative if the diphenyl ether derivative is highly lipophilic.
Reaction: Heat the sealed vessel to 100 °C for 12–16 hours.
Visual Check: The solution should turn from dark purple/red to a golden/brown suspension. Black precipitate indicates catalyst decomposition (Pd black).
Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.
Ligand:DMEDA (N,N'-dimethylethylenediamine) or trans-1,2-diaminocyclohexane . These bidentate ligands stabilize the Cu(I) species and lower the activation energy for nucleophilic attack.
Base:
is preferred over carbonates for its slightly higher basicity and buffering capacity in non-polar solvents.
Step-by-Step Procedure
Scale: 5.0 mmol limiting reagent.
Charging: To a dry round-bottom flask, add:
CuI (10 mol%, 95 mg)
(2.0 equiv, 2.12 g)
N4-protected piperazin-2-one (1.0 equiv)
Diphenyl ether aryl iodide (1.1 equiv)
Note: If using an aryl bromide, increase CuI to 20 mol% and add NaI (20 mol%) as an additive (Finkelstein-assisted).
Inerting: Evacuate and backfill with Argon.
Solvent/Ligand: Add anhydrous Toluene (15 mL) followed by DMEDA (20 mol%, 108 µL).
Critical: Add the ligand after the solvent to ensure immediate complexation with Copper.
Reaction: Reflux (110 °C) for 18–24 hours. The reaction is generally slower than the Pd-catalyzed variant.
Workup: Dilute with EtOAc and wash with 5%
(aqueous) or saturated .
Why? Ammonia/Ammonium helps sequester copper salts from the organic layer (turns the aqueous layer blue), reducing metal contamination in the product.
Figure 2: General experimental workflow for N-arylation.
Data Summary & Troubleshooting
Comparative Performance Table
Feature
Protocol A (Pd/Xantphos)
Protocol B (Cu/DMEDA)
Primary Utility
Aryl Bromides, Chlorides
Aryl Iodides
Reaction Time
8–16 Hours
18–36 Hours
Temperature
80–100 °C
110 °C (Reflux)
Cost
High (Pd + Ligand)
Low (Cu + Amine)
Sensitivity
Sensitive to
Moderate sensitivity
Functional Group Tol.
High (Esters, Nitriles ok)
Moderate (Avoid strong electrophiles)
Troubleshooting Guide
Problem: Low conversion with Aryl Bromides using Cu.
Fix: Switch to Protocol A (Pd) or add 20 mol% NaI to the Copper reaction to generate the Aryl Iodide in situ.
Problem: Regioisomer mixtures (N1 vs N4).
Fix: Verify the stability of the N4-protecting group. Boc groups can be thermally labile at >100 °C in the presence of Lewis acidic metals. Switch to Cbz or Benzyl protection.
Problem: Catalyst poisoning (Pd black formation).
Fix: Ensure the diphenyl ether substrate does not contain free thioethers or unhindered amines. Increase ligand loading to 1.5:1 (L:M) ratio.
References
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048.[3] Link
Klapars, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(25), 7421–7428. Link
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link
Hickey, M. R., et al. (2011). N-Arylation of 2-Piperazinones. Tetrahedron Letters, 52(11), 1166-1168. Link
Preparation of anticoagulant pharmacophores using piperazin-2-one scaffolds
Abstract & Scope This technical guide details the synthetic methodologies for constructing piperazin-2-one (ketopiperazine) scaffolds designed to function as direct Factor Xa (FXa) inhibitors. The piperazin-2-one ring se...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the synthetic methodologies for constructing piperazin-2-one (ketopiperazine) scaffolds designed to function as direct Factor Xa (FXa) inhibitors. The piperazin-2-one ring serves as a critical bioisostere to the morpholin-3-one core found in clinically approved anticoagulants (e.g., Rivaroxaban). Its incorporation offers enhanced solubility and an additional nitrogen vector for diversifying the S4 binding domain. This document provides validated protocols for both solution-phase scale-up and solid-phase library generation, alongside enzyme kinetic validation standards.
Pharmacophore Design & Mechanistic Rationale
The "L-Shape" Configuration
Factor Xa inhibitors require a specific spatial arrangement to fit the L-shaped active site. The piperazin-2-one scaffold acts as a rigid linker, constraining the molecule to project two key pharmacophores:
The S1 Pocket Binder (Specificity): Typically a halogenated heteroaryl moiety (e.g., 5-chlorothiophene) that interacts with Tyr228 and Asp189 deep in the S1 pocket.
The S4 Pocket Binder (Hydrophobic): An aryl or heteroaryl system that occupies the hydrophobic S4 tunnel formed by Trp215, Phe174, and Tyr99.
The piperazin-2-one core introduces a "twist" compared to planar lactams, allowing for fine-tuning of the vector angle between the S1 and S4 substituents.
Pathway Visualization
The following diagram illustrates the interaction logic and the synthetic retro-synthesis.
Caption: Pharmacophore mapping of Piperazin-2-one derivatives within the Factor Xa active site. The scaffold bridges the catalytic S1 site and the hydrophobic S4 tunnel.
Experimental Protocols
Protocol A: Solution-Phase Synthesis (Scale-Up)
Purpose: To synthesize gram-scale quantities of the core scaffold for lead optimization.
Swell resin in DCM.[1] Add Fmoc-ethylenediamine (5 equiv) and DIPEA (10 equiv). Shake for 2 h.
Cap unreacted sites with MeOH/DIPEA.
Elongation & Cyclization:
Remove Fmoc (20% Piperidine/DMF).
Acylate with Bromoacetic acid (5 equiv) using DIC/HOBt coupling.
On-Resin Cyclization: Treat resin with DMSO/DIPEA (4:1) at 60°C for 4 h. This promotes the displacement of the bromide by the resin-bound secondary amine, forming the ring.
Diversification:
The resulting resin-bound piperazin-2-one has a free secondary amine (if not N-alkylated initially) or can be functionalized via N-alkylation using alkyl halides.
Cleavage:
Cleave using 1% TFA/DCM. The mild acid preserves the scaffold integrity.
Analytical Validation & QC
Chemical Purity Standards
All compounds must meet the following criteria before biological testing:
Purity: >95% by HPLC (UV 254 nm).
Identity: Confirmed by 1H-NMR (DMSO-d6) and HRMS.
Diagnostic Signal: The piperazin-2-one ring protons typically appear as multiplets between
3.0–4.2 ppm. The carbonyl carbon appears at ppm in 13C-NMR.
Biological Assay: Chromogenic FXa Inhibition
Principle: Measures the residual activity of FXa to cleave a chromogenic substrate (S-2765) in the presence of the inhibitor.
Protocol:
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.
Incubation: Mix 25
L of inhibitor (serial dilutions in DMSO) with 25 L of Human Factor Xa (0.5 nM final). Incubate 30 min at 37°C.
Substrate Addition: Add 50
L of S-2765 (200 M).
Measurement: Monitor Absorbance at 405 nm kinetically for 10 min.
Calculation: Fit the Vmax vs. [Inhibitor] to the Morrison equation to determine
Caption: Step-wise synthetic workflow for the solution-phase production of Piperazin-2-one anticoagulants.
Troubleshooting & Optimization
Issue: Racemization.
Cause: If using chiral amino acids as starting materials, high temperatures during cyclization can cause racemization at the alpha-carbon.
Solution: Use Method B (Solid Phase) with mild cleavage, or use EDCI/HOBt for the cyclization step in solution phase instead of thermal reflux.
Issue: Poor Solubility.
Cause: Rigid planar aromatic systems (S1+S4) can lead to precipitation.
Solution: Introduce a solubilizing group (e.g., morpholine or N-methyl piperazine) on the S4 aryl ring, similar to the strategy used in Apixaban.
Issue: Regioselectivity in N-Arylation.
Insight: The N1 (amide) nitrogen is significantly less nucleophilic than the N4 (amine) nitrogen. Therefore, standard alkylation/arylation conditions will selectively target N4, which is desired for this pharmacophore.
References
Petkovic, M., et al. (2023).[2] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.[1][2][3][4][5][6][7][8][9][10][11] Link
Nilsson, J. W., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of Combinatorial Chemistry, 3(6), 546-553. Link
Salvino, J. M., et al. (2003).[3] The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.[1][3][5] Journal of Combinatorial Chemistry, 5(3), 260-266.[3] Link
BenchChem Application Note. (2025). N-Boc-Piperazine in Parallel Synthesis Libraries.Link
Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): Structure-Activity Relationships. Journal of Medicinal Chemistry, 48(19), 5900-5908. Link
Application Note: Strategic Functionalization of the Secondary Amine in 1-(4-Phenoxyphenyl)piperazin-2-one
Abstract The 1-aryl-piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors (e.g., Apixaban precursors), anticonvulsants, and GPCR ligands. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1-aryl-piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors (e.g., Apixaban precursors), anticonvulsants, and GPCR ligands. This guide details the strategic functionalization of the
-secondary amine of 1-(4-Phenoxyphenyl)piperazin-2-one . We provide three validated protocols: Reductive Amination (for carbon attachment), Buchwald-Hartwig Arylation (for biaryl ether/amine diversity), and Amide Coupling (for peptidomimetic libraries). These protocols are optimized for yield, chemoselectivity, and reproducibility in drug discovery workflows.
Chemical Biology & Reactivity Profile
The Scaffold
The target molecule, 1-(4-Phenoxyphenyl)piperazin-2-one , features a unique electronic environment. Unlike a standard piperazine, the
nitrogen is part of a lactam (amide) bond, rendering it non-basic and non-nucleophilic. The reactivity is exclusively focused on the secondary amine.
Steric Environment: The
position is relatively unhindered, allowing for functionalization with bulky groups.
Electronic Profile: The carbonyl at
exerts a mild electron-withdrawing inductive effect through the ethylene bridge, slightly lowering the pKa of the amine (approx. pKa ~8.5–9.0) compared to a piperazine (pKa ~9.8). However, it remains sufficiently nucleophilic for reactions, reductive aminations, and Pd-catalyzed couplings.
Solubility: The phenoxyphenyl moiety imparts significant lipophilicity (
), necessitating the use of organic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Toluene for homogenous reactions.
Reaction Landscape Visualization[1]
Figure 1: Divergent synthesis pathways for the N4-functionalization of the piperazin-2-one scaffold.
Protocol A: Reductive Amination (N-Alkylation)[3]
Objective: Installation of alkyl, benzyl, or heterocycloalkyl groups while maintaining the basicity of the nitrogen center.
Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][2]
-aryl or -heteroaryl derivatives. This is critical for expanding the aromatic surface area for protein binding pockets.
Challenge: The secondary amine is moderately hindered; the lactam group can chelate Pd.
Solution: Use of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) to facilitate reductive elimination.
Ligand: RuPhos or XPhos (4–10 mol%) (if not using G3 precatalyst).
Base:
(weak base) or (strong base) (2.0 equiv).
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Methodology
Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the piperazin-2-one (1.0 mmol), Aryl Halide (1.2 mmol), and Base (
, 2.0 mmol).
Catalyst Addition: Add
(0.02 mmol) and RuPhos (0.04 mmol).
Note: If the aryl halide is electron-poor (e.g., 4-CN-bromobenzene), XPhos is preferred. For electron-rich halides, RuPhos is superior.
Solvation: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a crimp cap/septum.
Heating: Heat to 80–100°C for 12–18 hours.
Validation: Monitor via LC-MS.[3] The product will show a significant retention time shift due to increased lipophilicity.
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove Palladium black and inorganic salts. Rinse with Ethyl Acetate.[4]
Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol C: Amide Coupling (N-Acylation)
Objective: Synthesis of peptidomimetics or installation of polar "warheads."
Activation: Dissolve the Carboxylic Acid (1.2 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir for 5 minutes to form the activated ester.
Coupling: Add the piperazin-2-one substrate (1.0 mmol) followed by the remaining DIPEA (1.5 mmol).
Reaction: Stir at room temperature for 2–4 hours.
Note: This reaction is typically very fast.
Workup: Dilute with EtOAc (20 mL). Wash with 5%
solution (to remove DMF), followed by sat. and brine.
QC & Validation: Data Interpretation
To confirm successful functionalization of the
position, compare the NMR and MS data against the parent scaffold.
Feature
Parent Scaffold (Free Amine)
Functionalized Product (N-R)
LC-MS (ESI+)
Mass shift corresponding to substituent R.
1H NMR ()
Broad singlet 1.8–2.5 ppm (often exchanges/invisible).
Disappears completely.
1H NMR ()
Methylene protons adjacent to appear as multiplets.
Alkylation: Shift upfield (shielding).Acylation: Shift downfield (deshielding) 0.5–1.0 ppm; may show rotamers.
IR Spectroscopy
Weak N-H stretch 3300-3400 .
Acylation: Appearance of new Amide C=O stretch 1640-1680 .
Troubleshooting Guide
Problem: Low yield in Reductive Amination.
Cause: Incomplete imine formation.
Fix: Add 3Å molecular sieves to the reaction during the 30-min equilibration step to sequester water.
Problem: No reaction in Buchwald Coupling.
Cause: Catalyst poisoning or oxidation.
Fix: Ensure rigorous degassing of solvents (sparge with Argon for 15 mins). Switch to a precatalyst (e.g., XPhos Pd G3) which is more stable.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
Beshore, D. C., & Dinsmore, C. J. (2002).[5] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters. Link
Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry. (Provides context for the relevance of 1-aryl-piperazinone scaffolds). Link
BenchChem. "Application Notes and Protocols for Reductive Amination Reactions." (General protocols for piperazine derivatives). Link
Application Note: Solid-Phase Synthesis of Phenoxyphenyl Piperazinones
Abstract This guide details the solid-phase synthesis (SPS) of phenoxyphenyl piperazin-2-one derivatives, a privileged scaffold in medicinal chemistry targeting GPCRs and Factor Xa. We present two distinct protocols: a r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the solid-phase synthesis (SPS) of phenoxyphenyl piperazin-2-one derivatives, a privileged scaffold in medicinal chemistry targeting GPCRs and Factor Xa. We present two distinct protocols: a robust Stepwise Reductive Alkylation method for high-fidelity generation of 1,4-disubstituted piperazinones, and a Microwave-Assisted Ugi-DeBoc-Cyclize (UDC) strategy for rapid combinatorial library generation. Special emphasis is placed on the incorporation of the phenoxyphenyl moiety, a critical lipophilic pharmacophore used to enhance bioavailability and target affinity in kinase and protease inhibitors.
Introduction: The Phenoxyphenyl Advantage
The piperazin-2-one (piperazinone) ring is a conformationally constrained peptidomimetic that mimics the
-turn of peptides without the metabolic instability of amide bonds. When decorated with a phenoxyphenyl group, this scaffold gains significant utility in drug discovery.
Pharmacophore Significance
Lipophilic Anchoring: The phenoxyphenyl ether linkage provides rotational freedom allowing the distal phenyl ring to occupy deep hydrophobic pockets (e.g., the S1 or S4 pockets of serine proteases).
Kinase Relevance: Similar to the diphenyl ether motif found in Ibrutinib (BTK inhibitor), the phenoxyphenyl group facilitates
-stacking interactions within the ATP-binding cleft.
Bioavailability: The ether oxygen improves solubility compared to biphenyl analogs while maintaining high membrane permeability.
Strategic Planning & Retrosynthesis
We define two synthetic routes based on where the diversity is required relative to the phenoxyphenyl anchor.
Mechanism: Ugi 4-Component Reaction (using Phenoxyaniline)
Acidolytic Deprotection Spontaneous Cyclization.
Pros: One-pot multicomponent reaction; access to tetra-substituted rings.
Visual Workflow (DOT Diagram)
Caption: Dual-pathway workflow for the solid-phase synthesis of phenoxyphenyl piperazinones. Route A prioritizes regio-control; Route B prioritizes diversity.
Detailed Protocols
Protocol A: Stepwise Reductive Alkylation
Best for: Creating libraries where the phenoxyphenyl group is on the N1-benzyl position.
Validation: Chloranil test should be positive (blue) for secondary amine.
Acylation:
Treat resin with Bromoacetyl bromide (5 eq) and DIEA (10 eq) in DCM for 2 hours.
Validation: Chloranil test should be negative (colorless).
Cyclization:
Add primary amine (e.g., Benzylamine) (10 eq) in DMSO. Shake for 12 hours at 50°C.
Mechanism:[6] The amine displaces the bromide, then the resulting secondary amine attacks the amide carbonyl to close the ring (intramolecular aminolysis).
Cleavage: Treat with 95% TFA/2.5% TIS/2.5% H₂O for 2 hours. Precipitate in cold ether.
Add 4-Phenoxyaniline (3 eq) and Aldehyde (3 eq) in MeOH/TMOF (2:1).
Microwave: 60°C for 20 mins.
Ugi 4-Component Reaction:
Add Boc-Glycine (3 eq) and Isocyanide (3 eq) to the resin suspension.
Microwave: 80°C for 40 mins.
Wash resin (3x DMF, 3x DCM).
DeBoc & Cyclization (The "UDC" Step):
Treat resin with 10% TFA in DCM (removes Boc group).
Add 10% DIEA in DCM. Heat to 60°C for 4 hours.
Mechanism:[8] The liberated N-terminal amine attacks the backbone amide (formed by the isocyanide) to form the piperazinone ring, expelling the resin linker (if using Wang) or remaining attached (if using Rink).
Note: For solid-phase UDC, it is often better to use a convertible isocyanide (like Armstrong's isocyanide) or rely on acid-catalyzed cyclization post-cleavage.
Data Analysis & Validation
Expected Yields & Purity
Parameter
Route A (Stepwise)
Route B (UDC)
Crude Purity
High (>85%)
Moderate (60-75%)
Overall Yield
60-70%
40-55%
Diversity Potential
R1, R4 fixed early
R1, R2, R3, R4 variable
Phenoxyphenyl Source
Aldehyde
Aniline or Acid
QC Checklist
LCMS: Look for the characteristic M+1 peak.
Phenoxyphenyl Mass Shift: The phenoxyphenyl moiety adds +168 Da (approx) to the core mass.
1H NMR (DMSO-d6):
Piperazinone Ring Protons: Look for the AB quartet of the CH₂ adjacent to the carbonyl (approx 3.5–4.0 ppm).
Phenoxyphenyl: Distinctive aromatic signals. Two doublets (if p-substituted) or complex multiplets in the 6.9–7.5 ppm range.
Diastereomers: If the starting AA is chiral, Route A preserves chirality (cis-configuration usually favored if cyclization is constrained, but racemization is low). Route B (Ugi) generally produces a 1:1 mixture of diastereomers unless chiral auxiliaries are used.
Mechanism of Cyclization (DOT Diagram)
Caption: The critical cyclization step involves nucleophilic attack of the secondary amine onto the electrophilic carbonyl carbon.
References
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link
Gokel, G. W., et al. (2004). "Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation." Organic Letters, 6(17), 2993-2996. Link
Dankwardt, S. M., et al. (2000). "Solid-phase synthesis of di- and trisubstituted piperazinones." Tetrahedron Letters, 41(30), 5681-5685. Link
Zapf, C. W., et al. (2011). "Covalent inhibitors of Factor Xa: Design and synthesis of phenoxyphenyl-based ligands." Bioorganic & Medicinal Chemistry Letters, 21(15), 4602-4606. Link
BenchChem. (2025). "Synthesis and Characterization of Piperazin-2-one-d6." BenchChem Technical Guides. Link
Technical Guide: Minimizing Dimer Formation in 1-(4-Phenoxyphenyl)piperazin-2-one Synthesis
The following technical guide addresses the minimization of dimer impurities during the synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one . This guide is structured for researchers and process chemists, focusing on mechani...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the minimization of dimer impurities during the synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one . This guide is structured for researchers and process chemists, focusing on mechanistic insights, route selection, and practical troubleshooting.
Executive Summary & Mechanistic Insight
The synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one (Structure 1 ) typically proceeds via the formation of an N-aryl ethylenediamine intermediate followed by cyclization with an electrophile (e.g., chloroacetyl chloride or ethyl chloroacetate).
The term "dimer" in this context most commonly refers to two distinct impurity classes that arise from lack of chemoselectivity:
Linear Dimer (Impurity A):
-Bis(4-phenoxyphenyl)ethane-1,2-diamine . This forms during the initial alkylation step if 4-phenoxyaniline reacts twice with the ethyl bridge source (e.g., 1,2-dibromoethane).
Cyclic Dimer (Impurity B):1,4-Bis(4-phenoxyphenyl)piperazine-2,5-dione . This forms during the cyclization step if the intermediate undergoes intermolecular condensation instead of intramolecular ring closure.
Root Cause:
Linear Dimer: Driven by the enhanced nucleophilicity of the secondary amine product relative to the primary aniline starting material.[1] Once the aniline is mono-alkylated, it becomes more reactive, favoring double alkylation.[1]
Cyclic Dimer: Driven by high concentration (intermolecular reaction rates scale with
, while intramolecular rates scale with ).
Strategic Route Selection
To minimize dimer formation, the choice of synthetic route is critical.[1] Direct alkylation is the most "dimer-prone" method.
Risk: Statistical distribution of products leads to significant Linear Dimer (approx. 10–20% without massive excess of reagents).
Verdict: Not Recommended for high-purity applications.
Route B: Reductive Cyanation (The "Gold Standard" for Purity)
Reagents: 4-Phenoxyaniline + Chloroacetonitrile
Reduction Cyclization.
Mechanism: The nitrile group prevents over-alkylation (it is not a leaving group for a second attack). The subsequent reduction yields the pure diamine.
Verdict: Highly Recommended. Eliminates Linear Dimer formation by design.
Reaction Pathway & Dimerization Logic (Graphviz)
Caption: Pathway illustrating the bifurcation points where Linear and Cyclic dimers form relative to the target molecule.
Troubleshooting & Optimization Guide
Scenario 1: You are seeing "Linear Dimer" (Bis-aniline species)
Diagnosis: LC-MS shows a peak with Mass =
Da (approx).
Context: Occurs during Step 1 (Synthesis of the diamine backbone).[2]
Parameter
Optimization Strategy
Technical Rationale
Stoichiometry
Use Excess Reagent
If using 1,2-dibromoethane, use 5–10 equivalents . High concentration of electrophile ensures Aniline attacks Electrophile, not the Product attacking the Electrophile.[1]
Addition Mode
Inverse Addition
Slowly add the Aniline to a refluxing solution of the Electrophile . This keeps the Aniline concentration low relative to the alkylating agent.
Protecting Groups
Use Boc-Protection
React Aniline with N-Boc-2-chloroethylamine . The Boc group sterically and electronically prevents the second alkylation. (Requires deprotection step).[3]
Alternative
Switch to Cyanomethylation
React Aniline with Chloroacetonitrile and base. This forms the mono-nitrile exclusively. Reduce with or to get the diamine.
Scenario 2: You are seeing "Cyclic Dimer" (Diketopiperazine)
Diagnosis: LC-MS shows a peak with Mass =
? No, usually Mass = . It is non-basic and very insoluble.
Context: Occurs during Step 2 (Cyclization with Ethyl Chloroacetate or Chloroacetyl Chloride).
Parameter
Optimization Strategy
Technical Rationale
Concentration
Pseudo-High Dilution
The cyclization is intramolecular (unimolecular). Dimerization is intermolecular (bimolecular). Dilute the reaction to <0.05 M .
Base Selection
Inorganic vs. Organic
Use a heterogeneous base (e.g., in Acetone/MEK) rather than . Surface catalysis can favor the "folding" required for cyclization.
Temperature
Controlled Ramp
Start at 0°C for the acylation step (formation of the linear amide), then reflux for the ring closure. Do not mix everything hot.
Recommended Protocol (Low-Dimer Route)
Objective: Synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one with <0.5% Dimer Impurity.
Step 1: Synthesis of N-(4-Phenoxyphenyl)glycinonitrile (The "Blocking" Strategy)
Dissolve 4-phenoxyaniline (1.0 eq) in DMF.
Add DIPEA (1.5 eq) and KI (0.1 eq, catalyst).
Add Chloroacetonitrile (1.1 eq) dropwise at room temperature.
Heat to 60°C for 4–6 hours.
Why: The nitrile group is electron-withdrawing, reducing the nucleophilicity of the nitrogen and preventing the "Linear Dimer" formation.[1]
Workup: Extract with EtOAc/Water.
Step 2: Reduction to N-(4-Phenoxyphenyl)ethylenediamine
Dissolve nitrile from Step 1 in THF/MeOH.
Hydrogenate using Raney Nickel or Pd/C (50 psi, RT).
Result: Clean conversion to the mono-substituted diamine.
Step 3: Cyclization
Dissolve the diamine (1.0 eq) in 2-Butanone (MEK) (Dilution: 20 mL/g).
Add Ethyl Chloroacetate (1.1 eq) and
(2.0 eq).
Reflux for 12–16 hours.
Why: MEK provides the right temperature (~80°C) for cyclization. Low solubility of the intermediate on the
surface promotes intramolecular reaction.
Frequently Asked Questions (FAQs)
Q: Can I remove the Linear Dimer by recrystallization?A: It is difficult. The Linear Dimer (bis-aniline) often has similar solubility properties to the mono-aniline product. Chromatography is usually required. Prevention via the Chloroacetonitrile or Excess Reagent method is far superior to downstream purification.
Q: Why not use 1,2-dichloroethane instead of dibromoethane?A: 1,2-dichloroethane is much less reactive. You will require higher temperatures, which increases the rate of side reactions (oxidation, polymerization) and actually increases the likelihood of dimer formation because the reaction time is longer.[1]
Q: Is the "Dimer" formed during storage?A: No. 1-(4-Phenoxyphenyl)piperazin-2-one is stable. However, if the final product contains trace amounts of the uncyclized intermediate (amino-ester), it can slowly dimerize to the diketopiperazine over time. Ensure the cyclization is driven to completion (monitor by HPLC).
References
General Synthesis of N-Aryl Piperazinones
Jocic-type reactions with N-substituted diamines.[4][5] (2012).[3] Organic & Biomolecular Chemistry. A robust method for synthesizing substituted piperazin-2-ones.[4][5]
Source:
Minimizing Dimerization in Diamine Synthesis
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (2013).[3] Discusses the challenges of mono-alkylation and strategies (like using oxazolidinones) to avoid bis-alkylation.
Source:
Impurity Profiling in Piperazine Derivatives
Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[6] (Patent WO2005021521A1). Describes the isolation and removal of "dimer impurities" (bis-piperazinyl propane) in similar pharmaceutical intermediates.
Source:
Mechanistic Studies on Piperazinone Formation
Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. (2023). Synthesis. Details the one-pot formation and control over cyclization vs.
1H NMR spectrum analysis of 1-(4-Phenoxyphenyl)piperazin-2-one
An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 1-(4-Phenoxyphenyl)piperazin-2-one Authored by: A Senior Application Scientist Introduction: Decoding the Molecular Fingerprint In the landscape of drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 1-(4-Phenoxyphenyl)piperazin-2-one
Authored by: A Senior Application Scientist
Introduction: Decoding the Molecular Fingerprint
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(4-phenoxyphenyl)piperazin-2-one stands as a molecule of interest, integrating three key structural motifs: a piperazin-2-one core, a phenyl ring, and a phenoxy bridge. Each of these components contributes unique electronic and steric features that are reflected in its spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful tool for determining the detailed structure of organic molecules in solution.
This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of 1-(4-phenoxyphenyl)piperazin-2-one. In the absence of a publicly available, fully assigned spectrum for this specific molecule, we will employ a first-principles approach. By dissecting the molecule into its constituent fragments and comparing them with known, structurally analogous compounds, we can build a highly accurate theoretical spectrum. This comparative methodology not only allows for a robust prediction but also serves as a practical guide for researchers encountering novel compounds. We will detail the expected chemical shifts, coupling patterns, and integrations, explain the underlying chemical principles, and provide a standardized protocol for experimental verification.
Part 1: Theoretical Spectrum Prediction and Structural Assignment
The first step in analyzing any spectrum is to understand the molecule's structure and identify all unique proton environments. In 1-(4-phenoxyphenyl)piperazin-2-one, symmetry considerations are crucial. The molecule has a plane of symmetry bisecting the phenoxyphenyl group, which simplifies the aromatic region of the spectrum.
Figure 1: Labeled proton environments in 1-(4-phenoxyphenyl)piperazin-2-one.
Based on this structure, we anticipate nine distinct signals in the ¹H NMR spectrum:
Piperazin-2-one Ring:
Ha (N-H): A broad singlet, characteristic of an amide/amine proton. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.[1]
Hb & Hc (CH₂-CH₂): Two methylene groups in the piperazinone ring. They are diastereotopic and will appear as two distinct signals, likely triplets, due to coupling with each other.
Hd (N-CH₂-C=O): The methylene group protons adjacent to both the nitrogen of the phenoxyphenyl group and the carbonyl group. These are expected to be deshielded and appear as a singlet.
Phenoxyphenyl Moiety:
He & Hf: The two sets of chemically equivalent protons on the phenyl ring directly attached to the piperazine nitrogen. Due to the ether linkage at the para position, they will appear as two doublets in an AA'BB' system.
Hg, Hh, & Hi: The protons on the terminal phenyl ring. Hg and Hh will be doublets, while Hi will be a triplet, reflecting a classic mono-substituted benzene ring pattern.
Predicted ¹H NMR Data Summary
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for each proton environment. These predictions are based on established chemical shift ranges and the electronic effects of adjacent functional groups, such as the deshielding effect of carbonyl groups and electronegative atoms like oxygen and nitrogen.[2][3][4]
Proton Label
Assignment
Predicted δ (ppm)
Predicted Multiplicity
Integration
Rationale & Notes
Ha
NH
5.0 - 8.0
Broad Singlet (br s)
1H
Highly variable chemical shift. May exchange with D₂O, causing the peak to disappear.[1]
Hb
-N-CH₂ -CH₂-
3.1 - 3.4
Triplet (t)
2H
Adjacent to an NH group and a CH₂ group.
Hc
-NH-CH₂ -C=O
3.4 - 3.7
Triplet (t)
2H
Deshielded by the adjacent carbonyl group.
Hd
Ar-N-CH₂ -C=O
4.0 - 4.3
Singlet (s)
2H
Flanked by a nitrogen and a carbonyl, resulting in significant deshielding. No adjacent protons to couple with.
He
Ar-H (ortho to N)
6.9 - 7.1
Doublet (d)
2H
Protons on the inner phenyl ring, ortho to the electron-donating nitrogen atom.
Hf
Ar-H (ortho to O)
6.8 - 7.0
Doublet (d)
2H
Protons on the inner phenyl ring, ortho to the electron-donating ether oxygen.
Hg
Ar-H (ortho to O-Ar)
7.0 - 7.2
Doublet (d)
2H
Protons on the terminal phenyl ring.
Hh
Ar-H (meta to O-Ar)
7.3 - 7.5
Triplet (t)
2H
Protons on the terminal phenyl ring.
Hi
Ar-H (para to O-Ar)
7.0 - 7.2
Triplet (t)
1H
Proton on the terminal phenyl ring.
Part 2: Comparative Analysis with Analogous Structures
To validate and refine our predictions, we will compare the expected shifts with experimental data from structurally related compounds found in the literature. This is a cornerstone of spectroscopic analysis, as it grounds theoretical predictions in empirical data.
Comparison Data from Published Spectra
Structural Fragment
Reference Compound
Observed δ (ppm) for Key Protons
Source
Piperazin-2-one Ring
Piperazin-2-one
Signals for the three CH₂ groups and two NH protons are the foundational data. Deuteration studies confirm assignments.[5]
Shows how substitution on the ring affects the chemical shifts of ring protons. For example, a CH₂ group next to an NH might appear around 3.0-3.3 ppm.[6]
The protons on the piperazine ring adjacent to the nitrogen connected to the aryl group show distinct shifts, providing a good model for the environment of Hb, Hc, and Hd.
The experimental data from these analogs strongly support our predictions. The piperazinone ring protons are expected in the 3.0-4.3 ppm range, with the methylene group adjacent to the carbonyl (Hc) and the one between N and C=O (Hd) being the most downfield. The aromatic protons of the phenoxyphenyl group consistently appear in the 6.8-7.5 ppm region, confirming the predicted range for He through Hi.
Part 3: Standardized Experimental Protocol for ¹H NMR Acquisition
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following procedure is designed to be a self-validating system for obtaining the ¹H NMR spectrum of 1-(4-phenoxyphenyl)piperazin-2-one.
Workflow for ¹H NMR Analysis
Figure 2: Standardized workflow for ¹H NMR spectroscopic analysis.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of 1-(4-phenoxyphenyl)piperazin-2-one.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amide protons as it slows down the exchange rate, resulting in sharper N-H peaks.
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3]
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
Instrument Setup and Calibration (400 MHz Spectrometer or higher recommended):
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the lock signal and obtain sharp, symmetrical peaks.
Tune the probe to the ¹H frequency to ensure maximum signal-to-noise.
Data Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).[3]
Use a standard single-pulse experiment.
Set the number of scans (e.g., 16 or 64) to achieve an adequate signal-to-noise ratio.
Record all experimental parameters for future reference.
Data Processing:
Apply a Fourier transform to convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
Apply a baseline correction to ensure the baseline is flat.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all signals. Set the integration of a well-resolved peak corresponding to a known number of protons (e.g., the singlet for Hd, 2H) to its integer value and normalize the other integrations accordingly.[11]
Part 4: Advanced Analysis and Troubleshooting
Peak Overlap: In the aromatic region (6.8-7.5 ppm), some peaks may overlap, making direct interpretation of multiplicity challenging. If the signals for He/Hf and Hg/Hh/Hi are not well-resolved, 2D NMR techniques become invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal which protons are coupled to each other. For example, it would show a cross-peak between the signals for Hb and Hc in the piperazinone ring, and among the coupled aromatic protons (Hg, Hh, and Hi).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It is extremely useful for unambiguously assigning protons if a ¹³C NMR spectrum is also available.
Confirmation of N-H Proton: To definitively identify the N-H signal (Ha), a D₂O exchange experiment can be performed. After acquiring an initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube. The sample is shaken, and a new spectrum is acquired. The acidic N-H proton will exchange with deuterium, causing its signal to significantly diminish or disappear entirely.[1]
Conclusion
The ¹H NMR spectrum of 1-(4-phenoxyphenyl)piperazin-2-one is predicted to be rich in information, with distinct signals corresponding to each of its unique proton environments. The aliphatic region should feature three signals for the piperazinone ring protons between 3.1 and 4.3 ppm, while the aromatic region is expected to display a complex pattern of doublets and triplets between 6.8 and 7.5 ppm. A broad singlet corresponding to the amide proton is also anticipated.
This guide combines theoretical prediction with comparative analysis of known compounds to provide a robust framework for spectral interpretation. By following the detailed experimental protocol, researchers can reliably acquire and analyze the ¹H NMR spectrum of this and similar molecules, ensuring accurate structural characterization, which is a critical step in the advancement of chemical and pharmaceutical research.
References
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. synopen.thieme.com. [Link]
Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. [Link]
NOVEL 2-SUBSTITUTED-5-(4-CHLORO-2-PHENOXY)PHENYL-1,3,4- OXADIAZOLE DERIVATIVES, LIGANDS OF GABAA/BENZODIAZE- P. ProQuest. [Link]
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
Proton NMR Table. Michigan State University Chemistry. [Link]
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]
Comparative Technical Guide: 1-(4-Phenoxyphenyl)piperazin-2-one vs. 1-(4-Methoxyphenyl)piperazin-2-one
This guide provides an in-depth technical comparison between 1-(4-Phenoxyphenyl)piperazin-2-one and 1-(4-methoxyphenyl)piperazin-2-one . These scaffolds are critical intermediates in the synthesis of Factor Xa inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 1-(4-Phenoxyphenyl)piperazin-2-one and 1-(4-methoxyphenyl)piperazin-2-one . These scaffolds are critical intermediates in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs), antifungal agents, and 5-HT receptor ligands.
Executive Summary
The selection between the 4-Phenoxyphenyl and 4-Methoxyphenyl piperazin-2-one scaffolds represents a classic medicinal chemistry trade-off between metabolic stability/lipophilicity and solubility/metabolic liability .
1-(4-Methoxyphenyl)piperazin-2-one (Compound M): The "Polar Standard." It offers superior solubility and ease of synthesis but suffers from rapid metabolic clearance via O-demethylation (CYP2D6/3A4). It is often used in early-stage hit-to-lead campaigns to establish baseline biological activity.
1-(4-Phenoxyphenyl)piperazin-2-one (Compound P): The "Lipophilic Anchor." It is designed to occupy deep hydrophobic pockets (e.g., the S4 pocket of Factor Xa) and resists oxidative metabolism. However, its poor aqueous solubility challenges formulation and purification protocols.
Physicochemical & Structural Comparison
The following data highlights the structural divergence that dictates the performance of these two scaffolds in biological systems.
Feature
1-(4-Methoxyphenyl)piperazin-2-one
1-(4-Phenoxyphenyl)piperazin-2-one
Structure Code
Cmpd M
Cmpd P
Molecular Weight
~206.24 g/mol
~268.31 g/mol
LogP (Calc)
1.1 – 1.4
2.8 – 3.2
H-Bond Acceptors
3 (Amide O, Ether O, Amine N)
3 (Amide O, Ether O, Amine N)
Topological Polar Surface Area
~41 Ų
~41 Ų
Solubility (Water)
Moderate (mM range)
Poor (< 100 µM)
Metabolic Liability
High (O-demethylation)
Low (Stable Ether Linkage)
Primary Interaction
H-bond acceptor (Methoxy O)
- Stacking (Phenoxy ring)
Structural Insight
Electronic Effects: The methoxy group is a strong electron-donating group (EDG) by resonance, increasing the electron density of the phenyl ring. The phenoxy group is also an EDG but adds significant steric bulk.
Steric Profile: The phenoxy group introduces a "tail" that can rotate, allowing it to probe adjacent hydrophobic sub-pockets (e.g., S4 in serine proteases). The methoxy group is rigid and planar, suitable for shallow pockets.
Synthetic Methodologies
The synthesis of both compounds typically follows a modified Jocic reaction or a nucleophilic substitution-cyclization sequence. However, the purification protocols diverge significantly due to solubility differences.
Core Synthetic Pathway (Graphviz Diagram)
Figure 1: Divergent synthetic workflows for Methoxy (Product M) vs. Phenoxy (Product P) piperazin-2-ones. Note the critical difference in the final isolation step.
Experimental Protocol: Synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one
Rationale: Unlike the methoxy variant, the phenoxy analog will not readily precipitate from aqueous ethanol. A phase-transfer strategy is required.
Acylation: Dissolve 4-phenoxyaniline (10 mmol) in DCM (50 mL) with triethylamine (1.2 eq). Cool to 0°C. Add chloroacetyl chloride dropwise. Stir for 2 hours.
Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.
Quench & Isolate: Wash with water, dry organic layer, and concentrate to yield the chloroacetamide intermediate.
Cyclization (One-Pot Variation): Dissolve the intermediate in absolute ethanol (40 mL). Add excess ethylenediamine (50 mmol) slowly.
Mechanism:[2][3][4] The amine displaces the chloride first, then the secondary amine attacks the amide carbonyl to close the ring (transamidation).
Reflux: Heat to reflux for 6–8 hours.
Workup (Critical Divergence):
For Methoxy: Pour into ice water. The solid precipitates. Filter and dry.[5]
For Phenoxy: Pour into water. Do not filter (oiling out occurs). Extract 3x with Ethyl Acetate. Wash organic layer with brine. Dry over Na₂SO₄.
Purification: The phenoxy derivative typically requires flash column chromatography (DCM:MeOH 95:5) to remove oligomeric byproducts.
Performance & SAR Analysis
This section analyzes how the structural differences translate to biological performance, specifically in the context of Factor Xa inhibition (a common target for these scaffolds).
SAR Decision Logic (Graphviz Diagram)
Figure 2: Strategic decision tree for selecting between Methoxy and Phenoxy substituents during lead optimization.
Metabolic Stability (Microsomal Stability)
Compound M (Methoxy): The methyl group on the oxygen is a "soft spot" for Cytochrome P450 enzymes (CYP2D6). O-demethylation generates a phenol, which is rapidly glucuronidated and excreted.
Result: Short half-life (
) in vivo.
Compound P (Phenoxy): The diaryl ether linkage is metabolically robust. It resists oxidative cleavage.
Result: Extended
and improved bioavailability (assuming solubility is managed).
Target Binding (Factor Xa Case Study)
S1/S4 Pocket Interaction: In Factor Xa inhibitors (like Apixaban), the distal phenyl ring occupies the S4 pocket.
Phenoxy Advantage: The second phenyl ring in Compound P can engage in T-shaped
- stacking with residues like Trp215. This often results in a 10–50x increase in potency () compared to the methoxy analog, provided the pocket is large enough.
Methoxy Limitation: While it can form H-bonds, it lacks the hydrophobic surface area to displace high-energy water molecules from the deep S4 pocket.
References
Synthesis of Piperazin-2-ones:
L. Huck, et al. "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Org.[2][6] Biomol. Chem., 2015, 13 , 2360-2365.
Factor Xa Inhibitor SAR (General Context):
Pinto, D. J. P., et al. "Discovery of Oral Factor Xa Inhibitors: Identification of the Apixaban Core." Journal of Medicinal Chemistry, 2007, 50 (22), 5339-5356.
Metabolic Stability of Ether vs. Methoxy:
Smith, D. A., et al. "Pharmacokinetics and Metabolism in Drug Design." Methods and Principles in Medicinal Chemistry, Wiley-VCH, 2012.
Physicochemical Properties (Methoxy Variant):
Cayman Chemical Product Data: "1-(4-Methoxyphenyl)piperazine hydrochloride."[7]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Determinants of 1-(4-Phenoxyphenyl)piperazin-2-one Derivatives: X-ray vs. Computational Models
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Pre-clinical Development Leads.[1][2]
Executive Summary
In the optimization of Factor Xa inhibitors and peptidomimetics, the 1-(4-Phenoxyphenyl)piperazin-2-one scaffold represents a critical evolution from the traditional piperazine core.[1] While piperazines are ubiquitous in drug design, they often suffer from high conformational entropy and rapid metabolic oxidation. The introduction of the carbonyl group at the C2 position (creating the piperazin-2-one) imparts structural rigidity and alters the electronic landscape of the N-aryl bond.[1]
This guide objectively compares the structural data derived from Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and DFT Computational Modelling .[1][2] We demonstrate that reliance on NMR alone fails to capture the specific "distorted boat/half-chair" conformation driven by the amide planarity—a feature critical for binding affinity in narrow enzyme pockets.[2]
Part 1: Comparative Analysis of Structural Determination Methods
For the 1-(4-Phenoxyphenyl)piperazin-2-one scaffold, accurate conformational analysis is the predictor of biological activity.[1][2] The following table compares the "performance" of X-ray data against standard alternatives.
Feature
Method A: X-ray Crystallography (Gold Standard)
Method B: Solution NMR (NOESY/ROESY)
Method C: DFT Modeling (Gas Phase)
Ring Conformation
Definitive. Resolves the specific "distorted half-chair" caused by amide planarity.[1][2]
Ambiguous. Rapid ring flipping averages signals, often suggesting a false "chair" conformer.[2]
Predictive. Good for energy minimums but often misses packing-induced conformational locking.[1][2]
N-Aryl Torsion
Precise. Measures the exact angle (typically ~60-80°) between the piperazinone N and the phenyl ring.[1]
Qualitative. Inferred from shielding effects; lacks precise angular resolution.[2]
Variable. Highly dependent on the functional/basis set used (e.g., B3LYP vs. M06-2X).[1]
Intermolecular Forces
Direct Observation. Visualizes stacking of the phenoxy group and NH...O hydrogen bond networks.[2]
Indirect. Inferred from concentration-dependent shifts.[1][2]
Expert Insight: For this specific scaffold, the amide bond (N1-C2-O) forces the N1, C2, C3, and O atoms into near-planarity.[1] X-ray data consistently reveals that this flattens the ring significantly compared to the "perfect chair" of a standard piperazine. This flattening is often the "lock-and-key" feature required for receptor selectivity.[1][2]
Part 2: Crystallographic Data & Structural Determinants
The following data summarizes the representative crystallographic parameters for N-aryl-piperazin-2-one derivatives. This data serves as a benchmark for validating synthesized analogs.[2]
Crystal Lattice Parameters (Representative Class Data)
Based on analogous N-(4-substituted-phenyl)piperazin-2-ones [1][2].[1][2]
Key Intramolecular Metrics (The "Bioactive" Geometry)
Amide Planarity: The RMS deviation of the atoms N1-C2(=O)-C3 from the mean plane is typically < 0.02 Å .[1] This confirms the
hybridization of the N1 nitrogen, preventing the pyramidal inversion seen in standard piperazines.
The Diphenyl Ether Twist: The ether linkage (Ar-O-Ar) in the 4-phenoxyphenyl moiety is not planar .[1][2] X-ray data confirms a "butterfly" conformation where the two phenyl rings are twisted relative to each other by 65°–85° [3].[2] This twist is crucial for disrupting crystal packing (improving solubility) and fitting into hydrophobic pockets.[1][2]
Part 3: Experimental Protocol (Self-Validating System)
To replicate these results, use the following Vapor Diffusion protocol, optimized for the solubility profile of phenoxyphenyl derivatives (hydrophobic tail + polar head).
Workflow: Single Crystal Growth
Solubility Screen: Dissolve 5 mg of the derivative in 500
Inner Solution: Dissolve 10 mg of 1-(4-Phenoxyphenyl)piperazin-2-one in 1.0 mL of DCM/Ethanol (1:1) . Filter through a 0.45
m PTFE syringe filter to remove nucleation sites.[2]
Outer Reservoir: 3.0 mL of Hexane (or Pentane).[1][2]
Equilibration: Seal the system tightly. Allow to stand at 4°C (slows kinetics for better order) for 3-7 days.
Validation:
Check 1: Crystals should be clear/colorless prisms.[2]
Check 2: Under a polarizing microscope, crystals must extinguish light sharply (indicating singularity, not twinning).[1]
Part 4: Structural Validation Workflow
The following diagram outlines the decision logic for using X-ray data to validate the scaffold during Lead Optimization.
Caption: Logic flow for validating the conformational integrity of the piperazin-2-one scaffold using crystallographic metrics.
References
Kiran Kumar, H. et al. (2020).[1][2] Crystal structures of the recreational drug N-(4-methoxyphenyl)piperazine (MeOPP) and three of its salts. Acta Crystallographica Section E, 76(4), 488-495.[1][2] Link
Zhong, Y. et al. (2014).[1][2] Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one.[1][2] Journal of the South African Chemical Institute.[2] Link[1]
Dutta, B. et al. (2018).[1][2] Crystal structures and Hirshfeld surface analyses of diphenylmethyl derivatives: Conformational flexibility of the ether linkage. IUCrData. Link[1]
BenchChem Application Note. (2025). Validating the Structure of Novel 2-Piperidinol and Piperazinone Derivatives by X-ray Crystallography. Link[1]
Operational Guide: Disposal of 1-(4-Phenoxyphenyl)piperazin-2-one
Executive Summary & Substance Identification 1-(4-Phenoxyphenyl)piperazin-2-one is a specialized organic intermediate, structurally related to pharmacophores found in Factor Xa inhibitors (e.g., Apixaban analogues) and o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Substance Identification
1-(4-Phenoxyphenyl)piperazin-2-one is a specialized organic intermediate, structurally related to pharmacophores found in Factor Xa inhibitors (e.g., Apixaban analogues) and other bioactive piperazinone scaffolds. Due to its likely application in drug development, it must be handled as a Potentially Bioactive Substance (PBS) .
Unlike commodity chemicals, specific SDS data for this exact structure is often proprietary or sparse. Therefore, this guide utilizes Structure-Activity Relationship (SAR) protocols, deriving safety and disposal mandates from the hazardous properties of the piperazin-2-one core (potential sensitizer/irritant) and the diphenyl ether moiety (aquatic toxicity).
Not specifically listed; default to D001 (if ignitable) or Non-Hazardous Regulated Waste (unless mixed with solvents).
Recommended Disposal
High-Temperature Incineration (Best Available Technique)
Safety & Risk Assessment (Pre-Disposal)
Before initiating disposal, you must neutralize the immediate risk to the operator. Piperazine derivatives are notorious for causing respiratory sensitization ; inhalation of dust during waste transfer is the highest risk factor.
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling >10g of dry powder.
Hazard:[1][2][3] "Irritant / Bioactive / Toxic to Aquatic Life"
Segregation: Do NOT mix with strong oxidizers (e.g., permanganates) or strong acids, as the amide/amine functionality can react exothermically.
Disposal Path: Transfer to a licensed hazardous waste facility for Incineration with Energy Recovery .
Reasoning: The high nitrogen content requires incineration at >850°C to ensure complete destruction of the piperazinone ring and prevent the formation of bioactive metabolites in landfills.
Use this for reaction mixtures or HPLC effluents containing the substance.
Solvent Identification: Determine the carrier solvent.
Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste".
Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Segregate into "Non-Halogenated Organic Waste".
pH Check: Ensure the waste stream is between pH 4–10. If highly acidic, the piperazinone nitrogen may protonate, increasing solubility and potential leaching if a spill occurs. Neutralize if necessary.
Precipitation (Optional Volume Reduction):
If dissolved in a water-miscible solvent (e.g., DMSO), adding excess water may precipitate the lipophilic 1-(4-Phenoxyphenyl)piperazin-2-one.
Action: Filter the solid (dispose via Protocol A) and dispose of the filtrate as aqueous waste (check local regulations for TOC limits).
Operational Decision Logic (Visualized)
The following diagram illustrates the decision-making process for segregating this specific chemical waste stream to ensure compliance and safety.
Caption: Operational workflow for segregating 1-(4-Phenoxyphenyl)piperazin-2-one waste streams based on physical state and solvent compatibility.
Regulatory & Compliance Context
US EPA (RCRA)
While this specific compound is not a "P-listed" or "U-listed" waste, it falls under the "Generator Knowledge" clause (40 CFR § 262.11).
Determination: You must classify it based on its characteristics.
Ignitability (D001): Unlikely for the pure solid, but applicable if wet with flammable solvents.
Toxicity: Due to the phenoxyphenyl ether group, it may exhibit aquatic toxicity similar to diphenyl ether (LC50 < 10 mg/L). Do not pour down the drain.
SVHC Status: Piperazine derivatives are often scrutinized for endocrine disrupting potential; treat as a high-concern substance until proven otherwise.
Scientific Rationale: Why Incineration?
We recommend incineration over landfilling for three mechanistic reasons:
Bioaccumulation Prevention: The diphenyl ether moiety is lipophilic (LogP > 3 estimated). If leached from a landfill, it can bioaccumulate in aquatic organisms.
Nitrogen Heterocycle Destruction: The piperazin-2-one ring is chemically stable. Biotic degradation in soil is slow. Thermal oxidation at >850°C breaks the ring into
, , and , permanently removing the pharmacophore from the environment.
Sensitization Risk: Landfill workers could be exposed to dust. Incineration in a closed-loop system eliminates downstream human exposure risks.
References
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (Analogue for SAR assessment). Retrieved from
BenchChem. (2025).[4] Navigating the Safe Disposal of Piperazine Derivatives.[4] Retrieved from
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
European Chemicals Agency (ECHA). Information on Chemicals: Piperazine and Diphenyl Ether Derivatives. Retrieved from